5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 206.24 g/mol. It is classified as a naphthalenone derivative, which is a category of organic compounds characterized by a naphthalene ring structure with various functional groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is sourced from various chemical suppliers and research institutions. It is cataloged under the Chemical Abstracts Service number 20875-61-0. Its classification falls under organic compounds, specifically as a naphthalene derivative due to the presence of the fused aromatic rings.
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives that undergo transformations such as methoxylation and reduction.
The molecular structure of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one features a naphthalene core with two methoxy groups and a ketone functional group. The structure can be represented using various notations:
InChI=1S/C12H14O3/c1-15-10-6-8-7(4-3-5-9(8)13)11(14)12(10)16-2/h6,14H,3-5H2,1-2H3
COC1=C(C(=C2CCCC(=O)C2=C1)O)OC
The compound's properties include:
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with biological targets such as enzymes and receptors. It may exhibit inhibitory effects on specific pathways that are relevant in disease processes, thus making it a candidate for drug development.
The physical properties of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one include:
Key chemical properties include:
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5